molecular formula C14H10BrNS B097310 1,1'-Biphenyl, 4-bromo-4'-isothiocyanatomethyl- CAS No. 19495-02-4

1,1'-Biphenyl, 4-bromo-4'-isothiocyanatomethyl-

Cat. No. B097310
CAS RN: 19495-02-4
M. Wt: 304.21 g/mol
InChI Key: XPBFXCGRVDYVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-Biphenyl, 4-bromo-4'-isothiocyanatomethyl-' is a chemical compound that belongs to the class of halogenated biphenyls. It is also known as BITC-BP and has been widely used in scientific research for its unique properties.

Mechanism Of Action

The mechanism of action of BITC-BP is not well understood. However, it is believed that BITC-BP interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction can result in the inhibition or activation of various biochemical pathways.

Biochemical And Physiological Effects

BITC-BP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BITC-BP can inhibit the growth of cancer cells. BITC-BP has also been shown to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

One of the significant advantages of BITC-BP is its unique properties, which make it suitable for various applications. BITC-BP has high stability, which makes it suitable for use in harsh conditions. BITC-BP is also soluble in various solvents, which makes it easy to use in different experiments.
One of the limitations of BITC-BP is its toxicity. BITC-BP has been shown to be toxic to aquatic organisms, and caution should be exercised while handling it. Another limitation of BITC-BP is its limited solubility in water, which can limit its application in some experiments.

Future Directions

There are several future directions for the use of BITC-BP in scientific research. One of the potential applications of BITC-BP is in the development of nanomaterials. BITC-BP-modified nanoparticles can be used in drug delivery and imaging applications.
Another future direction for the use of BITC-BP is in the development of new biosensors. BITC-BP-modified electrodes can be used to detect various biomolecules with high sensitivity and selectivity.
Conclusion:
In conclusion, BITC-BP is a unique chemical compound that has been widely used in scientific research for various applications. The synthesis method of BITC-BP involves the reaction of 4-bromo-4'-isothiocyanatomethylbiphenyl with sodium borohydride in methanol. BITC-BP has been shown to have various biochemical and physiological effects and has potential applications in material science and biosensors. However, caution should be exercised while handling BITC-BP due to its toxicity. There are several future directions for the use of BITC-BP in scientific research, including the development of nanomaterials and new biosensors.

Synthesis Methods

The synthesis of BITC-BP involves the reaction of 4-bromo-4'-isothiocyanatomethylbiphenyl with sodium borohydride in methanol. The product obtained is then purified using column chromatography. The yield of the synthesis process is around 70%.

Scientific Research Applications

BITC-BP has been extensively used in scientific research for various applications. One of the significant applications of BITC-BP is in the field of material science. BITC-BP has been used to prepare functionalized graphene oxide, which has potential applications in energy storage and conversion.
BITC-BP has also been used in the development of biosensors. BITC-BP-modified electrodes have been used to detect glucose and dopamine in biological samples. The sensitivity and selectivity of these biosensors are higher compared to conventional biosensors.

properties

CAS RN

19495-02-4

Product Name

1,1'-Biphenyl, 4-bromo-4'-isothiocyanatomethyl-

Molecular Formula

C14H10BrNS

Molecular Weight

304.21 g/mol

IUPAC Name

1-bromo-4-[4-(isothiocyanatomethyl)phenyl]benzene

InChI

InChI=1S/C14H10BrNS/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-16-10-17/h1-8H,9H2

InChI Key

XPBFXCGRVDYVDO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN=C=S)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CC=C1CN=C=S)C2=CC=C(C=C2)Br

Other CAS RN

19495-02-4

synonyms

4-Bromo-4'-isothiocyanatomethyl-1,1'-biphenyl

Origin of Product

United States

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